REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].Cl[C:14](=[CH2:17])[C:15]#[N:16]>C1(C)C=CC=CC=1>[C:15]([C:14]1[N:7]=[N:6][N:5]([CH2:4][C:3]2[C:2]([F:1])=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])[CH:17]=1)#[N:16]
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at about 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off (distillate 100 ml)
|
Type
|
TEMPERATURE
|
Details
|
by raising the external temperature to about 130° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 20° C.
|
Type
|
STIRRING
|
Details
|
the suspension is stirred at about 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane (100 ml)
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo at about 60° C
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1N=NN(C1)CC1=C(C=CC=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |